molecular formula C14H15Cl2NO2 B401620 2-(2,4-DICHLOROPHENOXY)-N,N-BIS(PROP-2-EN-1-YL)ACETAMIDE

2-(2,4-DICHLOROPHENOXY)-N,N-BIS(PROP-2-EN-1-YL)ACETAMIDE

Katalognummer: B401620
Molekulargewicht: 300.2g/mol
InChI-Schlüssel: BTJYHFRRUGLCMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,4-DICHLOROPHENOXY)-N,N-BIS(PROP-2-EN-1-YL)ACETAMIDE is a chemical compound with the molecular formula C14H15Cl2NO2 and a molecular weight of 300.2 g/mol. This compound is characterized by the presence of two allyl groups attached to the nitrogen atom and a 2,4-dichlorophenoxy group attached to the acetamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DICHLOROPHENOXY)-N,N-BIS(PROP-2-EN-1-YL)ACETAMIDE typically involves the reaction of 2,4-dichlorophenoxyacetic acid with diallylamine. The reaction is carried out in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond. The reaction conditions generally include a solvent like dichloromethane (DCM) and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,4-DICHLOROPHENOXY)-N,N-BIS(PROP-2-EN-1-YL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The allyl groups can be oxidized to form epoxides or diols.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxyacetamides.

Wissenschaftliche Forschungsanwendungen

2-(2,4-DICHLOROPHENOXY)-N,N-BIS(PROP-2-EN-1-YL)ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-(2,4-DICHLOROPHENOXY)-N,N-BIS(PROP-2-EN-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2,4-DICHLOROPHENOXY)-N,N-BIS(PROP-2-EN-1-YL)ACETAMIDE: Characterized by the presence of allyl groups and a dichlorophenoxy moiety.

    N~1~,N~1~-diallyl-2-(2,4-dichlorophenoxy)propionamide: Similar structure but with a propionamide group instead of acetamide.

    N~1~,N~1~-diallyl-2-(2,4-dichlorophenoxy)butyramide: Similar structure but with a butyramide group instead of acetamide.

Uniqueness

This compound is unique due to its specific combination of allyl groups and a dichlorophenoxy moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Eigenschaften

Molekularformel

C14H15Cl2NO2

Molekulargewicht

300.2g/mol

IUPAC-Name

2-(2,4-dichlorophenoxy)-N,N-bis(prop-2-enyl)acetamide

InChI

InChI=1S/C14H15Cl2NO2/c1-3-7-17(8-4-2)14(18)10-19-13-6-5-11(15)9-12(13)16/h3-6,9H,1-2,7-8,10H2

InChI-Schlüssel

BTJYHFRRUGLCMO-UHFFFAOYSA-N

SMILES

C=CCN(CC=C)C(=O)COC1=C(C=C(C=C1)Cl)Cl

Kanonische SMILES

C=CCN(CC=C)C(=O)COC1=C(C=C(C=C1)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.